4-Ethyl trazodone

Description

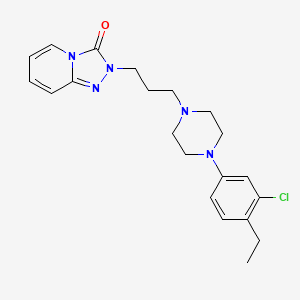

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O/c1-2-17-7-8-18(16-19(17)22)25-14-12-24(13-15-25)9-5-11-27-21(28)26-10-4-3-6-20(26)23-27/h3-4,6-8,10,16H,2,5,9,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKVJGFSBCIPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-35-6 | |

| Record name | 4-Ethyl trazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYL TRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9352R70E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Characterization and Quantification of 4 Ethyl Trazodone

Spectroscopic Elucidation of Molecular Structure

The definitive identification and structural confirmation of 4-Ethyl trazodone (B27368), a derivative of the antidepressant drug trazodone, relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like 4-Ethyl trazodone. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete structural map of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic region would show complex multiplets for the protons on the triazolopyridine and the substituted phenyl rings. The ethyl group attached to the phenyl ring would present a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The aliphatic protons of the propyl chain and the piperazine (B1678402) ring would appear as a series of multiplets at intermediate chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbon of the triazolone ring, the various sp²-hybridized carbons of the aromatic and heteroaromatic rings, and the sp³-hybridized carbons of the ethyl group, propyl chain, and piperazine ring. The specific chemical shifts of the carbon atoms in the ethyl-substituted phenyl ring are diagnostic for the confirmation of the structure.

Expected NMR Data for this compound:

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.5 - 8.0 | Multiplet (m) | Triazolopyridine & Phenyl H |

| Propyl Chain (-NCH₂-) | ~4.1 | Triplet (t) | H adjacent to triazolone |

| Piperazine Protons | 2.6 - 3.2 | Multiplet (m) | Piperazine ring H |

| Propyl Chain (-CH₂-) | ~2.1 | Multiplet (m) | Central propyl H |

| Propyl Chain (-CH₂N-) | ~2.6 | Triplet (t) | H adjacent to piperazine |

| Ethyl Group (-CH₂-) | ~2.6 | Quartet (q) | Ethyl methylene H |

| Ethyl Group (-CH₃) | ~1.2 | Triplet (t) | Ethyl methyl H |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon (C=O) | ~154 | Triazolone C=O |

| Aromatic Carbons | 110 - 152 | Triazolopyridine & Phenyl C |

| Propyl Chain Carbons | 25 - 58 | Propyl C |

| Piperazine Ring Carbons | 48 - 54 | Piperazine C |

| Ethyl Group (-CH₂-) | ~28 | Ethyl methylene C |

| Ethyl Group (-CH₃) | ~15 | Ethyl methyl C |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry can determine its exact molecular weight, confirming its elemental composition. When coupled with fragmentation techniques (MS/MS), it provides valuable structural information by breaking the molecule into smaller, predictable fragments.

In a typical MS analysis of this compound, the molecule would be ionized, most commonly forming a protonated molecule [M+H]⁺. The subsequent fragmentation (MS/MS) of this precursor ion would likely involve cleavage at the weakest bonds, particularly around the piperazine ring and the propyl chain, which is a characteristic fragmentation pattern for trazodone and its analogs. The resulting product ions are diagnostic for the different parts of the molecule, allowing for unambiguous identification.

Expected Mass Spectrometry Data for this compound:

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 400.18 | Protonated molecular ion |

| Fragment 1 | 205.11 | Fragment from cleavage of the propyl chain |

| Fragment 2 | 195.07 | Fragment corresponding to the ethyl-chlorophenylpiperazine moiety |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. The IR spectrum of this compound would display a series of absorption bands that confirm the presence of its key functional groups.

Key expected peaks include a strong absorption from the carbonyl (C=O) group of the triazolone ring, various C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations from the piperazine and triazole rings. The presence of the C-Cl bond would also be indicated by a characteristic absorption in the fingerprint region of the spectrum.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1700 | C=O stretch | Amide carbonyl |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Aliphatic C-H |

| 1580-1620 | C=C/C=N stretch | Aromatic/Heteroaromatic rings |

| 1300-1400 | C-N stretch | Amine/Amide |

| 700-800 | C-Cl stretch | Aryl chloride |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. This compound contains several chromophores, including the substituted phenyl ring and the triazolopyridine system.

The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax). The positions and intensities of these maxima are influenced by the electronic structure of the molecule. The ethyl substitution on the phenyl ring may cause a slight shift in the absorption bands compared to trazodone. mdpi.com This technique is often used in conjunction with HPLC for quantitative analysis. indexcopernicus.com

Expected UV-Vis Absorption Data for this compound (in Methanol):

| Parameter | Value |

| λmax 1 | ~248 nm |

| λmax 2 | ~312 nm |

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose due to its high resolution and sensitivity. nih.gov

Developing a robust HPLC method for this compound involves optimizing several parameters to achieve good separation and peak shape. A reversed-phase HPLC method is typically employed for trazodone and its analogs. researchgate.net This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.

The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ajper.com The pH of the buffer and the gradient of the organic solvent are adjusted to achieve the desired retention time and separation from any related substances. Detection is commonly performed using a UV detector set at one of the molecule's absorption maxima. indexcopernicus.com

Typical HPLC Method Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While less common than HPLC for routine quality control of Trazodone, it is used in specific applications like toxicological analysis.

A sensitive and specific GC procedure has been described for the quantitation of Trazodone and its active metabolite, m-chlorophenylpiperazine (m-CPP), in biological samples. nih.gov The method involved extraction followed by injection into a gas chromatograph equipped with a nitrogen-selective detector. nih.gov For metabolites, derivatization with heptafluorobutyric anhydride (B1165640) was used to improve chromatographic properties for electron-capture detection. nih.gov The identity of the compounds was confirmed using GC-MS. nih.govnih.gov This approach demonstrates that GC-MS is a viable and highly specific method for confirming the presence of Trazodone-related substances like this compound, provided they have sufficient volatility and thermal stability, or can be derivatized.

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for qualitative identification and semi-quantitative estimation. High-Performance TLC (HPTLC) methods have been developed and validated for the quantitative analysis of Trazodone in human serum. researchgate.net

In one HPTLC method, chromatographic separation was achieved on silica (B1680970) gel 60 F254 plates with a mobile phase of toluene, acetone, ethanol, and ammonium (B1175870) hydroxide (B78521) (9:7:2:0.5, v/v/v/v). researchgate.net Another study used a mobile phase of chloroform, methanol, and ammonia (B1221849) (40:20:0.5 v/v) on silica gel 60 GF254 plates to check for degradation products. indexcopernicus.com Such methods are effective for quickly screening for the presence of impurities and can distinguish between the main compound and related substances based on their retardation factor (Rf) values. For instance, a developed HPTLC method showed no chromatographic interference between Trazodone (Rf 0.82) and its major metabolite, m-chlorophenylpiperazine (Rf 0.39). researchgate.net This indicates the technique's utility in resolving structurally related compounds like this compound from the parent drug.

Rigorous Analytical Method Validation for Research and Quality Control Applications

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. For this compound, this involves demonstrating that the method can reliably detect and quantify it as an impurity in the Trazodone API.

Specificity and Selectivity against Related Substances and Matrix Components

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

In the context of analyzing this compound, the method must be able to distinguish its chromatographic peak from that of Trazodone, other known impurities, and any potential degradation products. Method validation studies for Trazodone demonstrate specificity by injecting individual solutions of the main compound and its related impurities to show that they have different retention times and are well-separated from each other. jocpr.comscholarsresearchlibrary.com

The USP monograph for Trazodone Hydrochloride provides a clear example of a highly selective method by setting acceptance criteria for numerous impurities, including this compound, which has a relative retention time (RRT) of approximately 1.4 with respect to Trazodone. uspnf.com The method's ability to resolve this and other closely eluting peaks is a direct measure of its selectivity. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are also performed to demonstrate that the method can separate the API from all potential degradation products. scholarsresearchlibrary.com

Table 3: Trazodone and Related Compounds Mentioned in this Article

| Compound Name | Role/Type |

|---|---|

| This compound | Impurity / Related Compound |

| Trazodone | Active Pharmaceutical Ingredient |

| Trazodone Hydrochloride | Salt form of API |

| m-chlorophenylpiperazine (m-CPP) | Metabolite / Impurity |

| Triazolopyridinone | Impurity |

| Trazodone N-oxide | Impurity |

| Deschloro trazodone | Impurity |

| Trazodone related compound C | Impurity |

| Trazodone related compound D | Impurity |

| Trazodone isobutyl ether analog | Impurity |

| Bispiperazine analog | Impurity |

| Quinidine | Internal Standard |

Linearity and Calibration Range Determination for Quantitative Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantitative analysis of this compound, establishing linearity is a critical validation parameter that confirms the method's capacity to provide accurate measurements. This process involves preparing a series of calibration standards of this compound at different concentrations and analyzing them with the chosen analytical technique, such as High-Performance Liquid Chromatography (HPLC).

The response of the detector is then plotted against the known concentration of the analyte. A linear relationship is typically evaluated using the coefficient of determination (R²), which should ideally be close to 1.0. For the parent compound, trazodone, various studies have established linearity over specific concentration ranges. For instance, a high-performance thin-layer chromatographic (HPTLC) method for trazodone in human serum demonstrated good linearity (r=0.999) over a range of 20.00 to 200.00 ng/band. researchgate.net Another HPLC/MS/MS method for trazodone in urine was linear over a concentration range of 25–2,000 ng/ml. nih.gov Similarly, a gas chromatography-mass spectrometry (GC-MS) method showed a determination coefficient (R²) ranging from 0.991 to 0.997 for trazodone over a concentration of 50 to 800 μg/mL. nih.gov

For an impurity like this compound, the calibration range must be carefully selected to cover concentrations from the limit of quantification (LOQ) up to the level of the impurity specification limit, and slightly above. This ensures that the method is linear and accurate for quantifying the impurity at levels relevant to pharmaceutical quality control.

Table 1: Examples of Linearity and Calibration Ranges for Trazodone Analysis

| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r or r²) | Source |

| HPTLC | Human Serum | 20 - 200 ng/band | 0.999 | researchgate.net |

| HPLC/MS/MS | Urine | 25 - 2,000 ng/mL | Not specified, but stated as linear | nih.gov |

| GC-MS | Human Blood & Urine | 50 - 800 µg/mL | 0.991 - 0.997 | nih.gov |

| UPLC-PDA | Rat Plasma | 0.1 - 12 µg/mL | 1 | nih.gov |

| Spectrophotometry | Pure Drug | 0.9 - 17 µg/mL | 0.9992 | researchgate.net |

Precision (Repeatability and Intermediate Precision) and Accuracy Assessments

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. For trazodone analysis, intra-day precision has been reported with RSD values between 0.98% and 2.97% using an HPTLC method. researchgate.net An HPLC/MS/MS method showed intra-day precision with a coefficient of variation (CV) ranging from 2% to 15%. nih.gov

Intermediate Precision (Inter-assay Precision): This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. For trazodone, inter-assay precision was found to be in the range of 1.06% to 3.54% (HPTLC) and 8% to 16% (HPLC/MS/MS). researchgate.netnih.gov Supercritical fluid chromatography with mass spectrometry showed area RSDs below 4% and concentration precision below 3.5%. perlan.com.pl

Accuracy: This is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. For trazodone, accuracy has been demonstrated with recovery values between 92.52% and 96.73% from serum. researchgate.net Another study reported accuracy within the range of 88% to 109%. nih.gov A GC-MS method for trazodone showed a bias that did not exceed ±15%. nih.gov

For the quantitative determination of this compound, similar assessments are mandatory to ensure the reliability and truthfulness of the reported impurity levels. The acceptance criteria for precision and accuracy depend on the concentration of the analyte, with stricter requirements for higher concentrations.

Table 2: Examples of Precision and Accuracy Data for Trazodone Analysis

| Method | Parameter | Concentration Levels | Result (%RSD or %Recovery) | Source |

| HPTLC | Intra-assay Precision | 3 concentrations | 0.98% - 2.97% | researchgate.net |

| HPTLC | Inter-assay Precision | 3 concentrations | 1.06% - 3.54% | researchgate.net |

| HPTLC | Accuracy (Recovery) | 3 concentrations | 92.52% - 96.73% | researchgate.net |

| HPLC/MS/MS | Intra-day Precision | 4 QC concentrations | 2% - 15% | nih.gov |

| HPLC/MS/MS | Inter-day Precision | 4 QC concentrations | 8% - 16% | nih.gov |

| HPLC/MS/MS | Accuracy | 4 QC concentrations | 88% - 109% | nih.gov |

| SFC-MS/MS | Precision (Area RSD) | 10 ng/mL | < 4% | perlan.com.pl |

| SFC-MS/MS | Accuracy | 10 ng/mL | 95% - 105% | perlan.com.pl |

| GC-MS | Precision (CV%) | Not specified | < 15% | nih.gov |

| GC-MS | Accuracy (Bias) | Not specified | < ±15% | nih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for methods used to determine impurities.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often defined as the concentration that yields a signal-to-noise ratio of 3. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. benthamopen.com The LOQ is a critical parameter for impurity methods, as it defines the lower limit for accurately monitoring the impurity.

For the parent drug trazodone, various analytical methods have established LOD and LOQ values. An HPTLC method determined the LOD and LOQ to be 0.016 ng/µL and 0.048 ng/µL, respectively. researchgate.net A GC-MS method in peripheral blood reported an LOD for trazodone of 0.28 μg/mL. nih.gov Using supercritical fluid chromatography, trazodone was detected with an LOQ below 100 pg/mL and an LOD below 30 pg/mL. perlan.com.pl For the analysis of this compound, the analytical method must have an LOQ that is sufficiently low, typically at or below the reporting threshold specified by regulatory bodies like the ICH.

Table 3: Examples of LOD and LOQ Values for Trazodone Analysis

| Analytical Method | Matrix | LOD | LOQ | Source |

| HPTLC | Human Serum | 0.016 ng/µL | 0.048 ng/µL | researchgate.net |

| SFC-MS/MS | Not specified | < 30 pg/mL | < 100 pg/mL | perlan.com.pl |

| GC-MS | Peripheral Blood | 0.28 µg/mL | Not specified | nih.gov |

| UPLC-PDA | Rat Plasma | 20 ng/mL | 100 ng/mL | nih.gov |

| Spectrophotometry | Pure Drug | 5.41 ng/mL | 16.25 ng/mL | researchgate.net |

| LC-MS/MS | Wastewater | Not specified | 0.650 ng/L | mdpi.com |

Robustness and Ruggedness Evaluations

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. jopir.in It provides an indication of its reliability during normal usage. benthamopen.com For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as:

Mobile phase composition (e.g., ±2% variation in organic solvent ratio)

pH of the mobile phase buffer (e.g., ±0.2 units)

Column temperature (e.g., ±5°C)

Flow rate (e.g., ±0.1 mL/min) The method is considered robust if the results for parameters like retention time, peak area, and resolution remain within acceptable limits despite these small changes.

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. benthamopen.com This is a measure of the method's transferability. For this compound analysis, a ruggedness study would involve having the method performed by a different analyst on a different instrument to confirm that the results are consistent and reproducible. For spectrophotometric methods for trazodone, ruggedness was ascertained through replicate determinations, with resulting RSD values of less than 1%. researchgate.net

Mechanistic Investigations and Structure Activity Relationship Sar Implications

Comparative Structural Analysis of 4-Ethyl Trazodone (B27368) with Trazodone and Known Metabolites (e.g., m-chlorophenylpiperazine)

The molecular architecture of 4-Ethyl trazodone is best understood by comparing it to its parent compound, trazodone, and its primary active metabolite, m-chlorophenylpiperazine (m-CPP). nih.gov All three molecules share a core phenylpiperazine moiety, which is crucial for their pharmacological activity. However, key structural differences dictate their individual properties.

Trazodone : The structure of trazodone consists of a triazolopyridine ring connected via a propyl linker to a piperazine (B1678402) ring, which in turn is substituted with a 3-chlorophenyl group. researchgate.netnih.gov

This compound : This analog retains the entire trazodone backbone but features an additional ethyl group at the 4th position (para-position) of the 3-chlorophenyl ring. ncats.io This substitution introduces a non-polar, alkyl group to the molecule.

m-chlorophenylpiperazine (m-CPP) : This compound represents the metabolic breakdown product of trazodone where the triazolopyridine and propyl linker have been cleaved, leaving only the 1-(3-chlorophenyl)piperazine (B195711) structure. nih.govresearchgate.net It is a psychoactive substance in its own right. researchgate.net

The addition of the ethyl group in this compound increases its molecular weight and lipophilicity compared to trazodone. This modification is critical as it can influence how the molecule fits into and interacts with receptor binding pockets.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Trazodone | C19H22ClN5O | 371.9 | Triazolopyridine ring, propyl linker, piperazine, 3-chlorophenyl group. nih.gov |

| This compound | C21H26ClN5O | 399.9 | Trazodone backbone with an added ethyl group at the 4-position of the phenyl ring. ncats.ionih.gov |

| m-chlorophenylpiperazine (m-CPP) | C10H13ClN2 | 196.7 | The core 1-(3-chlorophenyl)piperazine moiety; a metabolite of trazodone. researchgate.net |

Theoretical and Computational Chemistry Studies of this compound

While specific computational studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on trazodone and its other derivatives. nih.govmdpi.com

Molecular docking simulations are powerful tools for predicting the binding affinity and orientation of a ligand within a receptor's active site. For trazodone and its analogs, these studies have been performed to understand their interactions with serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A. nih.govmdpi.comresearchgate.net Such simulations for this compound would theoretically aim to:

Predict its binding pose within the orthosteric or allosteric sites of key receptors.

Identify key amino acid residues that form hydrogen bonds, van der Waals forces, or hydrophobic interactions with the ligand.

Compare its calculated binding energy against that of trazodone to estimate whether the 4-ethyl substitution enhances or diminishes binding affinity. Docking studies on other trazodone derivatives have been used to investigate their potential as anticancer agents by simulating their interaction with proteins like human estrogen receptor alpha (ERα). researchgate.net

Quantum mechanical calculations provide deep insights into a molecule's electronic structure and spatial arrangement. For a molecule like this compound, these calculations would be used to:

Determine Electronic Properties : By calculating the distribution of electron density, one can identify regions of the molecule that are electron-rich or electron-poor. This is crucial for understanding potential electrostatic interactions with receptors.

Conformational Analysis : The propyl linker in the trazodone structure allows for significant rotational freedom. nih.gov Quantum calculations can determine the most stable, low-energy conformations of this compound. The specific shape the molecule adopts is fundamental to how it fits into a receptor binding site. Comparative structural analysis of different trazodone salts has shown that the molecule can exist as different rotamers, which influences its interactions in a crystal lattice and potentially its biological activity. nih.gov

Insights into the Impact of Ethyl Substitution on Potential Biological Interactions

The introduction of an ethyl group at the para-position of the phenyl ring is expected to have significant implications for the molecule's pharmacological profile, based on established structure-activity relationships.

Trazodone exhibits a complex pharmacology, acting as an antagonist at 5-HT2A, 5-HT2C, α1- and α2-adrenergic, and H1 histamine (B1213489) receptors. nih.govnih.govclinpgx.org The ethyl group on this compound could modulate these interactions in several ways:

Steric Effects : The ethyl group adds bulk. Depending on the topology of a given receptor's binding pocket, this could either create a steric clash that reduces binding affinity or, conversely, improve binding by occupying a suitable hydrophobic pocket.

Hydrophobic Interactions : The alkyl nature of the ethyl group increases the lipophilicity of that region of the molecule. This could enhance binding to receptors that have a hydrophobic sub-pocket, potentially increasing affinity for certain receptor subtypes over others and thus altering the selectivity profile.

| Target Receptor | Known Trazodone Action | Postulated Effect of 4-Ethyl Substitution |

|---|---|---|

| Serotonin 5-HT2A/2C | Antagonist. nih.govclinpgx.org | May increase or decrease affinity depending on steric fit within the binding pocket. Could alter the selectivity between 2A and 2C subtypes. |

| Adrenergic α1/α2 | Antagonist. nih.govnih.gov | The added hydrophobic character could enhance binding at α-adrenergic receptors, which often feature lipophilic pockets. |

| Histamine H1 | Antagonist. nih.govclinpgx.org | Binding may be altered due to steric and electronic effects, potentially modifying sedative properties linked to H1 antagonism. |

Trazodone is also a weak inhibitor of the serotonin transporter (SERT). nih.govdrugbank.comnih.gov The primary mechanism of many antidepressant drugs involves potent inhibition of neurotransmitter transporters. The structural modifications in this compound could theoretically influence its interaction with SERT. The increased size and lipophilicity resulting from the ethyl group could either hinder the molecule's ability to fit into the transporter's binding site or potentially improve hydrophobic interactions if the site can accommodate the additional bulk. This alteration could theoretically render this compound a more or less potent serotonin reuptake inhibitor compared to its parent compound.

Role of this compound in Understanding the Structure-Activity Landscape of Trazodone-like Compounds

The established receptor binding profile of trazodone provides a crucial baseline for SAR studies. The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor/Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin 5-HT2A | 15 - 36 |

| Serotonin 5-HT1A | 53 - 78 |

| Serotonin 5-HT2C | 196 - 330 |

| Serotonin Transporter (SERT) | 160 - 280 |

| Adrenergic α1 | 38 - 53 |

| Adrenergic α2 | 360 - 580 |

| Histamine H1 | 360 - 730 |

Note: The Ki values are compiled from various literature sources and represent a range of reported findings.

Structure-activity relationship studies explore how specific changes to a molecule's chemical structure alter its biological activity. In the case of this compound, the key modification is the addition of an ethyl group (-CH2CH3) to the 4-position (para position) of the 3-chlorophenyl ring attached to the piperazine core.

This seemingly minor alteration can have significant implications for the molecule's interaction with its biological targets. The ethyl group introduces several changes:

Steric Bulk: The ethyl group is larger than the hydrogen atom it replaces, potentially causing steric hindrance that could either enhance or weaken the binding affinity for certain receptor pockets.

Lipophilicity: The ethyl group increases the lipophilicity (fat-solubility) of the phenyl ring portion of the molecule. This can affect how the compound crosses biological membranes, including the blood-brain barrier, and may influence its interaction with hydrophobic pockets within a receptor.

Electronic Effects: An ethyl group is weakly electron-donating, which can subtly alter the electron distribution of the phenyl ring and thereby affect its binding characteristics.

The study of this compound is valuable because it helps to map the chemical space around the core trazodone structure. By synthesizing and evaluating analogs like this, researchers can deduce the specific requirements of the receptor binding sites. For instance, if this compound were found to have a significantly lower affinity for the 5-HT2A receptor compared to trazodone, it would suggest that the para-position of the phenyl ring is sensitive to substitution and that larger groups in this area are detrimental to binding. Conversely, an increase in affinity would suggest a favorable interaction.

While specific binding affinity data for this compound is not available in the reviewed scientific literature, its existence as a known and characterized substance makes it an important tool for SAR studies. biosynth.comsynthinkchemicals.comsynzeal.comchemicea.com Research on such derivatives allows for a systematic probing of the pharmacophore, helping to build a comprehensive model of how trazodone-like compounds interact with their targets. This knowledge is instrumental in the rational design of new molecules with potentially improved efficacy, selectivity, or a more favorable side-effect profile.

Degradation Pathways and Stability Research Involving 4 Ethyl Trazodone

Identification of Degradation Products and Proposed Formation Mechanisms

Specific studies identifying the degradation products of 4-Ethyl trazodone (B27368) are not widely available in published literature. However, based on its chemical structure, which is closely related to Trazodone, potential degradation pathways can be proposed. The primary difference in the structure of 4-Ethyl trazodone is the presence of an ethyl group on the phenylpiperazine ring.

It is plausible that this compound could undergo similar degradation reactions as Trazodone, such as oxidation and hydrolysis. Potential sites for degradation on the this compound molecule include the piperazine (B1678402) ring and the triazolopyridine moiety. Oxidation could lead to the formation of N-oxides on the piperazine nitrogen atoms. Hydrolysis, particularly under acidic or basic conditions, might lead to the cleavage of the propyl chain connecting the piperazine and triazolopyridine rings.

For comparative purposes, extensive research on Trazodone has identified several degradation products under various stress conditions. These include N-oxides and products resulting from the cleavage of the molecule. rsc.orgresearchgate.net A study on the photolytic degradation of Trazodone identified four dimeric degradation products and three N-oxide products. rsc.org

Forced Degradation Studies to Elucidate Stability Profile

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. dphen1.comajpsonline.com While specific forced degradation studies on this compound are not detailed in the public domain, a Material Safety Data Sheet (MSDS) for "Trazodone EP Impurity E" (another designation for this compound) provides some insight into its stability. The MSDS states that the compound is stable under normal storage conditions and is incompatible with strong oxidizing agents. cleanchemlab.com It also notes that hazardous decomposition products, such as irritating and toxic fumes, may be emitted under fire conditions. cleanchemlab.com

In contrast, Trazodone has been subjected to extensive forced degradation studies as per the guidelines of the International Conference on Harmonisation (ICH). rsc.org These studies have exposed Trazodone to hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions. rsc.org Trazodone has been found to degrade under acidic hydrolysis, peroxide-induced oxidation, and upon exposure to daylight. rsc.org One study found that Trazodone is labile to acidic, neutral, and alkaline hydrolytic conditions, as well as oxidative stress with hydrogen peroxide. researchgate.net

A summary of forced degradation conditions for the parent compound, Trazodone, is presented below:

| Stress Condition | Reagents and Conditions | Observation |

| Acidic Hydrolysis | 3N HCl, 70°C, 24h | Minor degradation (2.8%) with two degradation products formed. rsc.org |

| Basic Hydrolysis | 3N NaOH, 70°C, 24h | Stable. rsc.org |

| Neutral Hydrolysis | Water, 70°C, 48h | Stable. rsc.org |

| Oxidative Stress | 30% w/v H₂O₂, room temperature, 24h | Degradation (5.73%) with three degradation products formed. rsc.org |

| Photolytic (UV light) | Solution exposed to UV light | Extensive degradation (42.5%) with five degradation products formed. rsc.org |

| Photolytic (Visible light) | Solution exposed to visible light | Minor degradation (1.5%) with one degradation product formed. rsc.org |

| Thermal Stress | Solid drug | Stable. researchgate.net |

Given the structural similarity, it is conceivable that this compound would exhibit some comparable instabilities, particularly towards strong oxidation. However, without direct experimental data, this remains a theoretical assessment.

Development of Stability-Indicating Analytical Methodologies for this compound Detection

The development of stability-indicating analytical methods is crucial for ensuring that a drug substance can be accurately quantified in the presence of its impurities and degradation products. For this compound, which is an impurity of Trazodone, the stability-indicating methods developed for Trazodone are designed to separate it from all its related substances, including process-related impurities like this compound.

Several high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed and validated for the analysis of Trazodone and its impurities. rsc.orgjocpr.com These methods are capable of separating Trazodone from its degradation products and known impurities. For example, a UHPLC method was developed to separate Trazodone from ten of its degradation products formed under various stress conditions. rsc.org The validation of such methods typically includes specificity, which is demonstrated by the ability to resolve the main drug peak from those of its impurities and degradants.

The availability of this compound as a reference standard is essential for the validation of these analytical methods, allowing for its accurate identification and quantification in Trazodone drug substances and products. synthinkchemicals.comsynthinkchemicals.com

Future Directions and Emerging Research Avenues for 4 Ethyl Trazodone

Potential Applications as a Chemical Probe for Mechanistic Neuropharmacology

The structural similarity of 4-Ethyl trazodone (B27368) to its parent compound, trazodone, makes it a valuable tool for neuropharmacological research. Trazodone itself interacts with a variety of receptors, including serotonin (B10506) (5-HT) and adrenergic receptors. pharmgkb.orgresearchgate.net The addition of an ethyl group to the phenyl ring of the piperazine (B1678402) moiety, as seen in 4-Ethyl trazodone, provides a specific structural modification that can be used to probe the intricacies of drug-receptor interactions.

Research into trazodone analogs has already demonstrated that modifications to the alkylpiperazine part of the molecule can significantly alter binding affinity for 5-HT2A and alpha-1 receptors. nih.gov For instance, the introduction of a methyl group in the alpha position to the aliphatic nitrogen atom resulted in a decreased affinity for the alpha-1 receptor while maintaining affinity for the 5-HT2A receptor. nih.gov By systematically studying compounds like this compound, researchers can gain a deeper understanding of the structure-activity relationships (SAR) that govern how these molecules bind to and modulate their targets. This knowledge is crucial for the rational design of new drugs with improved selectivity and efficacy.

Furthermore, exploring the functional activity of this compound at various serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, could provide valuable insights. pharmgkb.orgnih.gov Trazodone itself exhibits a complex pharmacological profile, acting as an antagonist at some receptors and a partial agonist at others. scholarsresearchlibrary.comfaimallusr.com Determining the specific impact of the 4-ethyl substitution on this functional profile would enhance our understanding of the molecular mechanisms underlying the therapeutic and side effects of this class of compounds.

Development of Novel Analytical Techniques for Enhanced Trace Analysis and Impurity Profiling

As a known impurity of trazodone, the accurate detection and quantification of this compound are critical for ensuring the quality and safety of the final pharmaceutical product. synthinkchemicals.comveeprho.comallmpus.comaxios-research.com This necessity drives the development of more sensitive and specific analytical methods for trace analysis.

Current methods for analyzing trazodone and its metabolites in biological fluids and pharmaceutical formulations include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS/MS) detection, as well as gas chromatography (GC). researchgate.netnih.gov The development of novel analytical techniques, such as those employing advanced mass spectrometry or new chromatographic materials, could offer improved limits of detection (LOD) and quantification (LOQ). For example, a recently developed LC-MS method coupled with an automatic 2-dimensional liquid chromatograph-mass spectrometer coupler demonstrated superior separation, anti-interference, sensitivity, and stability for trazodone analysis. nih.gov

Moreover, techniques like differential-pulse voltammetry using modified electrodes have shown promise for the sensitive determination of trazodone. researchgate.net Adapting and refining such electrochemical methods for the specific detection of this compound could provide a rapid and cost-effective tool for routine quality control. The continuous improvement of these analytical methods is essential for comprehensive impurity profiling, allowing for the identification and control of even minute quantities of related substances in trazodone drug products. synzeal.com

Advanced Structural Characterization Methods

A detailed understanding of the three-dimensional structure of this compound is fundamental to elucidating its chemical properties and biological activity. While the crystal structure of trazodone hydrochloride has been deposited in the Cambridge Structural Database (CSD), data on its salts and derivatives remain limited due to their tendency to be weakly crystalline. nih.govresearchgate.net

Advanced structural characterization techniques, such as single-crystal X-ray diffraction, are invaluable for determining the precise arrangement of atoms in a molecule. wjpls.org Obtaining a high-quality crystal structure of this compound, or its solvates and co-crystals, would provide crucial information about its conformation, intermolecular interactions, and packing in the solid state. mdpi.comgoogle.com This information is not only academically interesting but also has practical implications for understanding its physical properties, such as solubility and stability.

In cases where obtaining single crystals is challenging, other methods like powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (ssNMR) spectroscopy, and computational modeling can provide valuable structural insights. researchgate.netgoogle.com A comprehensive structural analysis would contribute significantly to the broader understanding of this class of compounds and could aid in the design of new trazodone analogs with specific desired properties.

Application of Green Chemistry Principles in the Research and Development of this compound and its Analogs

The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. acs.org Research into the synthesis of trazodone and its analogs, including this compound, presents an opportunity to apply these principles.

Traditional synthetic routes for trazodone have often involved the use of hazardous solvents and reagents, leading to significant waste generation. acs.orggoogle.com Recent research has focused on developing greener alternatives. For example, mechanochemical synthesis methods, which involve grinding reactants together in the absence of a solvent, have been successfully applied to the synthesis of trazodone. mdpi.com Other approaches include the use of microwave-assisted synthesis and heterogeneous catalysts like sulphamic acid or montmorillonite (B579905) K10, which can be easily recovered and reused. scholarsresearchlibrary.commdpi.comresearchgate.netnih.gov

These greener synthetic methods offer several advantages, including higher yields, shorter reaction times, operational simplicity, and a reduction in byproducts. scholarsresearchlibrary.com Applying these principles to the synthesis of this compound and other analogs would not only be environmentally beneficial but could also lead to more efficient and cost-effective production processes for research and potential future applications.

Contributions to the Broader Understanding of Drug Metabolism and Impurity Formation in Pharmaceutical Sciences

The study of this compound provides valuable insights into the metabolic pathways of trazodone and the mechanisms of impurity formation during drug manufacturing and storage. Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, m-chlorophenylpiperazine (mCPP). pharmgkb.orgdrugbank.com

The presence of the ethyl group in this compound could influence its metabolic fate compared to the parent drug. Investigating the metabolism of this compound, including the enzymes involved and the resulting metabolites, can contribute to a more comprehensive map of how this class of compounds is processed in the body. For example, studies on the related compound etoperidone (B1204206) have identified multiple metabolic pathways, including alkyl oxidation, piperazinyl oxidation, N-dealkylation, and phenyl hydroxylation. nih.gov Similar investigations into this compound could reveal novel metabolic products and enhance our predictive models of drug metabolism.

Furthermore, understanding how this compound is formed as an impurity is crucial for controlling its levels in pharmaceutical preparations. Impurities can arise from the starting materials, intermediates, or degradation of the active pharmaceutical ingredient (API). By identifying the specific reaction conditions or degradation pathways that lead to the formation of this compound, manufacturers can implement strategies to minimize its presence, thereby ensuring the quality and consistency of the final drug product. google.com This knowledge contributes to the broader field of pharmaceutical sciences by improving our understanding of drug stability and impurity control.

Q & A

Basic Research Questions

Q. How can researchers reliably identify and quantify 4-Ethyl trazodone in experimental samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Validate the method by assessing retention time (8.26 minutes for this compound ), peak symmetry (tailing factor ≤1.07), and resolution from impurities (e.g., baseline separation from Trazodone at 6.09 minutes). Include internal standards and replicate analyses to ensure precision (RSD <2%). Calibrate using spiked matrices to account for matrix effects.

Q. What experimental designs are appropriate for initial in vitro pharmacological studies of this compound?

- Methodological Answer :

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to determine EC₅₀ values. Apply the logistic equation: , where is the Hill coefficient .

- Controls : Include vehicle controls and reference compounds (e.g., parent trazodone) to benchmark activity.

- Replicates : Minimum triplicate measurements with blinded analysis to reduce bias .

Q. How should pharmacokinetic parameters of this compound be assessed in preclinical models?

- Methodological Answer :

- Sampling : Collect blood/tissue at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).

- Analytical Validation : Use LC-MS/MS for sensitivity in detecting low plasma concentrations (LOQ ≤1 ng/mL).

- Ethics : Follow ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .

Advanced Research Questions

Q. How can conflicting data on this compound’s dual mechanisms (e.g., serotonin modulation vs. neuroprotection) be resolved?

- Methodological Answer :

- Mechanistic Studies : Use selective receptor antagonists (e.g., 5-HT₂A blockers) in tandem with neuroprotective assays (e.g., TUNEL staining for apoptosis).

- Temporal Analysis : Compare acute effects (e.g., neuronal firing rates over 30 minutes ) vs. chronic outcomes (e.g., β-endorphin levels after 28 days ).

- Data Synthesis : Conduct meta-analyses of dose-dependent responses across studies, highlighting thresholds for mechanism dominance .

Q. What statistical approaches are optimal for analyzing contradictory efficacy results in behavioral studies?

- Methodological Answer :

- Mixed-Effects Models : Account for inter-individual variability in rodent models (e.g., motor function tests ).

- Bayesian Analysis : Quantify probability of effect sizes given prior data (e.g., Cochrane reviews ).

- Sensitivity Analysis : Test robustness of conclusions to outliers or missing data .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar metabolites?

- Methodological Answer :

- Column Screening : Test columns with varying particle sizes (e.g., 3 μm vs. 5 μm) and surface chemistries (e.g., phenyl-hexyl vs. C18).

- Gradient Optimization : Adjust mobile phase ratios (e.g., acetonitrile:buffer from 20:80 to 50:50) to resolve co-eluting peaks. Validate using peak purity algorithms (e.g., USP resolution ≥2.0 ).

- Mass Spectrometry : Employ HRMS for unambiguous identification via exact mass and fragmentation patterns .

Q. What experimental models best capture this compound’s neuroprotective potential in neurodegenerative diseases?

- Methodological Answer :

- Transgenic Models : Use tauopathy (e.g., rTg4510 mice) or prion-disease models to assess hippocampal degeneration .

- Behavioral Metrics : Combine motor tests (rotarod, beam walking) with histopathology (e.g., neuronal counts in the substantia nigra).

- Dosing Regimens : Compare acute (40 mg/kg IP ) vs. chronic administration (5 mg/kg oral ) to mimic clinical scenarios.

Q. How should researchers address ethical and methodological limitations in chronic dosing studies?

- Methodological Answer :

- Ethics : Predefine humane endpoints (e.g., >20% weight loss) and use non-invasive monitoring (e.g., telemetry for vital signs).

- Blinding : Randomize treatment groups and blind technicians to reduce performance bias .

- Data Transparency : Publish raw data (e.g., serum β-endorphin levels ) in open-access repositories for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.